4-Hydrazino-4-oxobutanamide
Overview
Description
4-Hydrazino-4-oxobutanamide is a chemical compound with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazino group (-NH-NH2) and an oxo group (C=O) attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazino-4-oxobutanamide can be synthesized through the substitution of 4-amino-4-oxobutanoate. The specific steps are as follows :
Formation of 4-amino-4-oxobutyrate salt: This involves the reaction of 4-amino-4-oxobutyrate with an appropriate amine.
Conversion to this compound: The resulting salt is then reacted with an appropriate acid to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted hydrazino compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazino-4-oxobutanamide has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydrazino-4-oxobutanamide involves its interaction with molecular targets through its hydrazino and oxo functional groups . These interactions can lead to the modification of proteins and other biomolecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in biochemical assays or drug development.
Comparison with Similar Compounds
4-Hydrazino-4-oxobutanamide can be compared with other similar compounds, such as N-Benzyl-4-hydrazino-4-oxobutanamide and N-(2-ethyl-6-methylphenyl)-4-hydrazino-4-oxobutanamide . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications.
Similar Compounds
N-Benzyl-4-hydrazino-4-oxobutanamide:
N-(2-ethyl-6-methylphenyl)-4-hydrazino-4-oxobutanamide: This compound features an ethyl and methyl-substituted phenyl group, which can alter its chemical properties and uses.
Properties
IUPAC Name |
4-hydrazinyl-4-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVIWZQORMNQQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362867 | |
Record name | 4-hydrazino-4-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130673-36-8 | |
Record name | 4-hydrazino-4-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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